2-Chloro-6-(furan-3-yl)pyrazine
CAS No.: 1467570-87-1
Cat. No.: VC3183957
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1467570-87-1 |
|---|---|
| Molecular Formula | C8H5ClN2O |
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 2-chloro-6-(furan-3-yl)pyrazine |
| Standard InChI | InChI=1S/C8H5ClN2O/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h1-5H |
| Standard InChI Key | IUZKECBTZKGHQE-UHFFFAOYSA-N |
| SMILES | C1=COC=C1C2=CN=CC(=N2)Cl |
| Canonical SMILES | C1=COC=C1C2=CN=CC(=N2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Chloro-6-(furan-3-yl)pyrazine features a distinctive arrangement of two heterocyclic systems: a pyrazine core and a furan ring connected at position 3. The pyrazine ring contains two nitrogen atoms in a 1,4-diazine arrangement, creating an electron-deficient aromatic system. The chlorine substituent at position 2 of the pyrazine ring serves as a potential site for nucleophilic substitution reactions, while the furan-3-yl substituent at position 6, with its electron-rich character, brings complementary electronic properties to the molecule .
The SMILES notation for this compound is ClC1=NC(C2=COC=C2)=CN=C1, which encodes its chemical structure and connectivity in a standardized linear format . This representation highlights the connections between the pyrazine core (with chlorine attached) and the furan ring at position 3.
Chemical Reactivity Profile
The chemical reactivity of 2-Chloro-6-(furan-3-yl)pyrazine can be inferred from its structural features:
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The chlorine atom at position 2 of the pyrazine ring is activated toward nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms.
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The furan ring, being electron-rich, may participate in electrophilic aromatic substitution reactions, though with different reactivity patterns compared to benzene.
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The nitrogen atoms in the pyrazine ring can function as hydrogen bond acceptors or coordination sites for metal ions, potentially enabling applications in coordination chemistry.
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The compound may undergo oxidation at the furan ring under strong oxidizing conditions, as furan rings are generally more susceptible to oxidation than benzene rings.
Synthesis Methods
Direct Metallation Approach
Another potential approach involves the direct metallation of furan at position 3, followed by coupling with 2,6-dichloropyrazine. This method could involve:
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Lithiation of furan using strong bases (e.g., n-BuLi)
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Transmetallation to form organozinc or organoboron intermediates
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Selective coupling with 2,6-dichloropyrazine
Similar synthetic approaches have been used in the preparation of structurally related compounds like 2-chloro-6-(furan-2-yl)pyrazine, which differs only in the connection point of the furan ring.
Comparative Analysis
Structural Comparison with Related Compounds
To better understand the unique properties of 2-Chloro-6-(furan-3-yl)pyrazine, it is valuable to compare it with structurally related compounds. The following table presents a comparative analysis:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences | CAS Number |
|---|---|---|---|---|
| 2-Chloro-6-(furan-3-yl)pyrazine | C8H5ClN2O | 180.59 | Reference compound | 1467570-87-1 |
| 2-Chloro-6-(furan-2-yl)pyrazine | C8H5ClN2O | 180.59 | Furan connected at position 2 instead of 3 | Not provided |
| 2-Chloro-6-(1,3-dithian-2-yl)pyrazine | C8H9ClN2S2 | 232.75 | Contains dithiane instead of furan | 874114-31-5 |
| 6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine | C16H13N5O | 291.31 | More complex structure with imidazopyrazine core | 920529-82-4 |
Table 2: Structural comparison of 2-Chloro-6-(furan-3-yl)pyrazine with related compounds
Isomeric Considerations
The positioning of the furan ring (3-yl versus 2-yl) represents a significant structural difference between 2-Chloro-6-(furan-3-yl)pyrazine and its isomer 2-Chloro-6-(furan-2-yl)pyrazine. This seemingly minor change can have profound effects on:
The furan-3-yl connection in our target compound creates a different spatial arrangement compared to the furan-2-yl isomer, which could lead to distinct biological activities despite their identical molecular formulas and weights.
Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several knowledge gaps exist regarding 2-Chloro-6-(furan-3-yl)pyrazine, presenting opportunities for future research:
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Detailed physical characterization (solubility profiles, crystal structure, spectroscopic data)
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Comprehensive reactivity studies, particularly regarding the selectivity of nucleophilic substitution of the chlorine atom
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Biological activity screening against diverse targets
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Structure-activity relationship studies comparing with structural analogs
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Optimized synthetic routes with improved yields and selectivity
Future Research Directions
Based on the structural features and potential applications of 2-Chloro-6-(furan-3-yl)pyrazine, several promising research directions emerge:
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Development of diverse libraries based on this scaffold through modification at the chlorine position
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Investigation of metal complexation properties for potential catalytic applications
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Computational studies to predict biological activities and target interactions
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Exploration of photophysical properties given the extended conjugation in the molecule
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Comparative studies with isomeric compounds to establish structure-activity relationships
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